5-(3-Nitrophenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-nitroaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or ethanol
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products Formed
Reduction: 5-(3-Aminophenyl)-1,2,4-triazin-3-amine
Substitution: Various substituted triazine derivatives
Oxidation: Nitroso derivatives of the triazine compound
Scientific Research Applications
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazine ring can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Nitrophenyl)-1,2,3-triazole
- 5-(3-Nitrophenyl)-1,2,4-oxadiazole
- 5-(3-Nitrophenyl)-1,3,4-thiadiazole
Comparison
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitro group enhances its reactivity and potential for bioreduction, making it a valuable compound for various applications. In contrast, other similar compounds may have different reactivity profiles and biological activities due to variations in their ring structures and substituents.
Properties
Molecular Formula |
C9H7N5O2 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-2-1-3-7(4-6)14(15)16/h1-5H,(H2,10,12,13) |
InChI Key |
MNHQKNGVGSPCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=NC(=N2)N |
Origin of Product |
United States |
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